molecular formula C11H14ClNO2 B8444432 5-Butyl-2-chloro-nicotinic acid methyl ester

5-Butyl-2-chloro-nicotinic acid methyl ester

Cat. No.: B8444432
M. Wt: 227.69 g/mol
InChI Key: XQTVYROQCVQTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-2-chloro-nicotinic acid methyl ester is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 5-butyl-2-chloropyridine-3-carboxylate

InChI

InChI=1S/C11H14ClNO2/c1-3-4-5-8-6-9(11(14)15-2)10(12)13-7-8/h6-7H,3-5H2,1-2H3

InChI Key

XQTVYROQCVQTIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(N=C1)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosporous oxychloride (4.76 ml, 51 mmol) was added within 10 minutes to an ice cold solution of (E)-2-cyano-oct-2-enoic acid methyl ester (4.65 g, 26 mmol) in DMF (12 ml) under an argon atmosphere. The reaction mixture was stirred for 14 h at 80° C. and poured onto ice water. After 3 h the mixture was extracted two times with dichloromethane, the combined extracts were washed with ice water and dried over sodium sulfate. Removal of the solvent under reduced pressure left a brown oil which was purified by column chromatography (silica gel, isopropyl acetate/heptane) to give 5-butyl-2-chloro-nicotinic acid methyl ester (1.01 g, 4.4 mmol; 17%) as yellow oil. MS: m/e=227.0 [M+H+].
Quantity
4.76 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One

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